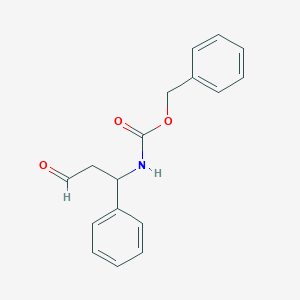
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is a synthetic peptide with the chemical formula C43H67N13O15 and a molecular weight of 1006.07 g/mol This compound is composed of eight amino acids: aspartic acid, proline, glutamine, tyrosine, isoleucine, glutamine, serine, and arginine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the peptide’s purity and quality .
化学反应分析
Types of Reactions
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
科学研究应用
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine involves its interaction with specific molecular targets and pathways. It can bind to receptors on cell surfaces, triggering intracellular signaling cascades. These pathways may include the MEK-ERK signaling pathway, which plays a crucial role in regulating cell growth, differentiation, and survival .
相似化合物的比较
Similar Compounds
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-lysine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-histidine
- Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-threonine
Uniqueness
Aspartyl-prolyl-glutaminyl-tyrosyl-isoleucyl-glutaminyl-seryl-arginine is unique due to its specific sequence of amino acids, which confers distinct biochemical properties and biological activities. Its ability to interact with specific receptors and modulate signaling pathways sets it apart from other similar peptides .
属性
分子式 |
C43H67N13O15 |
|---|---|
分子量 |
1006.1 g/mol |
IUPAC 名称 |
2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C43H67N13O15/c1-3-21(2)34(40(68)51-26(13-15-32(46)60)36(64)54-29(20-57)38(66)52-27(42(70)71)6-4-16-49-43(47)48)55-37(65)28(18-22-8-10-23(58)11-9-22)53-35(63)25(12-14-31(45)59)50-39(67)30-7-5-17-56(30)41(69)24(44)19-33(61)62/h8-11,21,24-30,34,57-58H,3-7,12-20,44H2,1-2H3,(H2,45,59)(H2,46,60)(H,50,67)(H,51,68)(H,52,66)(H,53,63)(H,54,64)(H,55,65)(H,61,62)(H,70,71)(H4,47,48,49) |
InChI 键 |
BKTLFZFUMFKULQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)
![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/no-structure.png)


![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

